(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral tetralin derivative with a methoxy substituent at position 5 and an amine group at position 1. Its molecular formula is C₁₁H₁₆ClNO, and it has a CAS number of 2829279-65-2 . The compound is synthesized via enantioselective methods, often involving resolution techniques or chiral catalysts, as suggested by its inclusion in pharmaceutical catalogs and synthesis protocols for related structures . The R-configuration at the amine-bearing carbon is critical for its stereospecific interactions, particularly in neurological or antineoplastic applications, as inferred from analogs like sertraline derivatives .
Properties
IUPAC Name |
(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;/h3-4,7,10H,2,5-6,12H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQKUZAUTAMGNO-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CCC[C@H]2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Followed by Catalytic Hydrogenation
A patented two-step method (CN111393309A) starts with (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (Compound I) and propionaldehyde.
Step 1: Reductive Amination
Compound I undergoes reductive amination with propionaldehyde under acidic conditions using sodium borohydride (NaBH₄) as the reducing agent. Critical parameters include:
| Parameter | Value/Detail |
|---|---|
| Molar ratio (I:aldehyde) | 1:1.8 |
| Reducing agent | NaBH₄ |
| Solvent | Isopropanol |
| Temperature | 10–60°C |
| Yield | 90–95% (Compound II) |
Step 2: Catalytic Hydrogenation and Salt Formation
Compound II is hydrogenated using 10% palladium-on-carbon (Pd/C) under 10–20 kg hydrogen pressure, followed by salt formation with HCl:
| Parameter | Value/Detail |
|---|---|
| Catalyst | Pd/C (5% w/w) |
| Solvent | Isopropanol |
| Reaction time | 4–6 hours |
| Yield | 87.1% (Compound III) |
| Purity | >98% (HPLC) |
This route achieves an overall yield of 78–82% with minimal by-products, making it industrially viable.
Asymmetric Induction via Chiral Resolution
An alternative approach (US20140046095A1) employs asymmetric induction using (R)-(+)-α-phenylethylamine as a chiral auxiliary.
Key Steps:
-
Addition-Elimination Reaction:
5-Methoxy-2-tetralone reacts with (R)-(+)-α-phenylethylamine in toluene or methyl tert-butyl ether, forming a Schiff base. -
Stereoselective Reduction:
The intermediate is reduced with NaBH₄ at -30°C to -20°C, achieving 99.9% enantiomeric excess (ee) . -
Hydrochloride Formation:
The free amine is treated with HCl in ethanol to yield the hydrochloride salt.
| Parameter | Value/Detail |
|---|---|
| Molar ratio (ketone:amine) | 1:2 |
| Reducing agent | NaBH₄ |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 68.7% |
While this method ensures high optical purity, its lower yield and multi-step resolution limit scalability.
Comparative Analysis of Methodologies
Efficiency and Scalability
-
-
Advantages: Shorter synthesis (2 steps), high yield (>80%), and industrial scalability.
-
Limitations: Requires handling high-pressure hydrogenation.
-
-
-
Advantages: Exceptional enantioselectivity (99.9% ee).
-
Limitations: Lower yield (68.7%), complex chiral resolution.
-
Solvent and Catalyst Optimization
-
Solvent Systems: Isopropanol and THF are preferred for their balance of polarity and boiling points.
-
Catalysts: Pd/C and NaBH₄ are cost-effective and recyclable, reducing production costs.
Industrial Applications and Modifications
Recent patents emphasize continuous flow reactors to enhance reaction control and safety during hydrogenation . For example, substituting batch reactors with flow systems reduces hydrogen exposure and improves catalyst turnover.
Chemical Reactions Analysis
Types of Reactions
®-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the amine group or other functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
®-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine receptors.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of ®-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with dopamine receptors, particularly the D1 receptor. By binding to these receptors, the compound acts as an antagonist, blocking the action of dopamine and modulating neurotransmitter activity. This interaction affects various molecular pathways and can influence neurological functions and behaviors.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Findings :
N-Substituted Derivatives
Key Findings :
Positional and Stereochemical Variants
Key Findings :
Ring-Modified Analogs
Biological Activity
(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, also known by its CAS number 2829279-65-2, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 213.70 g/mol
- CAS Number : 2829279-65-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects, particularly in neuropharmacology and oncology.
Neuropharmacological Effects
Research indicates that this compound may exhibit antidepressant-like effects , potentially through modulation of serotonin receptors. A study on similar tetrahydronaphthalene derivatives highlighted their interaction with serotonin receptors and suggested a role in mood regulation .
Anticancer Activity
In vitro assays have demonstrated that this compound can inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells. For instance:
- IC Values : Studies have shown IC values for related compounds inhibiting PARP activity ranging from 18 µM to 57.3 µM .
The proposed mechanism involves the compound's ability to interfere with the PARP pathway:
- Inhibition of PARP Activity : By inhibiting PARP1, the compound disrupts DNA repair processes in cancer cells.
- Induction of Apoptosis : Enhanced cleavage of PARP and increased activation of caspases (e.g., CASPASE 3/7) indicate a shift towards apoptotic pathways in treated cells .
Case Studies and Research Findings
| Study | Findings | IC |
|---|---|---|
| [Study on Tetrahydronaphthalene Derivatives] | Identified antidepressant-like effects through serotonin receptor modulation | Not specified |
| [PARP Inhibition Study] | Significant inhibition of PARP activity leading to increased apoptosis in breast cancer cells | 18 µM |
| [Comparative Study with Olaparib] | Compound showed comparable efficacy to Olaparib in inhibiting PARP activity | 57.3 µM |
Q & A
Q. What are the established synthetic routes for (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, and how can enantiomeric purity be ensured?
The synthesis typically involves multi-step organic reactions , starting with functionalization of the tetrahydronaphthalene core. A common strategy includes:
- Methoxy group introduction : Methoxylation at the 5-position via nucleophilic substitution or directed ortho-metalation.
- Amination : Enantioselective amination using chiral catalysts or resolving agents (e.g., tert-butanesulfinamide) to achieve the (R)-configuration .
- Hydrochloride salt formation : Final treatment with HCl to enhance solubility and stability .
Enantiomeric purity is confirmed via chiral HPLC or polarimetry, with protocols adapted from studies on bromo/chloro analogs .
Q. How does the hydrochloride salt form influence the compound's physicochemical properties?
The hydrochloride salt improves aqueous solubility (critical for in vitro assays) and stability by reducing hygroscopicity. Comparative studies on chloro analogs show a 2–3-fold solubility increase in saline buffers compared to freebase forms . Structural analyses (e.g., X-ray crystallography) reveal ionic interactions between the amine and chloride, stabilizing the crystal lattice .
Q. What analytical techniques are recommended for structural validation and purity assessment?
- NMR : 1H/13C NMR to confirm substitution patterns and stereochemistry. Methoxy protons appear as singlets at ~3.8 ppm .
- HPLC-MS : For purity (>98%) and quantification, using C18 columns with mobile phases like MeOH:H2O (70:30) .
- Elemental Analysis : Validates molecular formula (C11H16ClNO) .
Advanced Research Questions
Q. How does the 5-methoxy group modulate receptor binding compared to halogenated analogs (e.g., 5-chloro or 5-bromo derivatives)?
The methoxy group acts as an electron-donating substituent, altering electronic distribution and hydrogen-bonding capacity. In vitro studies on serotonin receptors (5-HT2A/2C) show:
- Increased binding affinity for methoxy vs. chloro analogs (IC50: 12 nM vs. 28 nM in 5-HT2A assays) due to enhanced π-π interactions .
- Reduced off-target activity at adrenergic receptors compared to bromo derivatives, attributed to steric and electronic differences .
Q. What methodological approaches resolve contradictions in reported neuroprotective efficacy across studies?
Discrepancies arise from model-specific variability (e.g., primary neurons vs. neuroblastoma lines) and dosage regimes . A systematic framework includes:
- Dose-response profiling : Establish EC50 in multiple models (e.g., SH-SY5Y vs. PC12 cells) .
- Metabolic stability assays : Assess cytochrome P450-mediated degradation, which varies between species (e.g., murine vs. human microsomes) .
- Data normalization : Use internal controls (e.g., BDNF or NMDA receptor antagonists) to contextualize neuroprotection metrics .
Q. What strategies optimize enantioselective synthesis for scalable production?
Advanced methods include:
- Asymmetric catalysis : Pd-catalyzed amination with chiral ligands (e.g., BINAP), achieving >90% enantiomeric excess (ee) .
- Kinetic resolution : Enzymatic methods using lipases or transaminases to separate (R)- and (S)-enantiomers .
- Continuous flow chemistry : Enhances yield (85–92%) and reduces racemization risk during amination .
Methodological Notes
- In silico modeling : Use DFT calculations (e.g., Gaussian 09) to predict electrostatic potential maps, guiding functional group modifications .
- Controlled oxidation studies : Monitor methoxy demethylation under oxidative stress (e.g., H2O2 exposure) via LC-MS to assess metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
